![molecular formula C17H22ClNO4 B14430106 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline CAS No. 80742-79-6](/img/structure/B14430106.png)
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline is a complex organic compound that features a quinoline core substituted with a long chain of ethoxy groups terminated by a chloroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core The ethoxy chain is then introduced through a series of etherification reactions
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Etherification: The ethoxy groups are introduced through etherification reactions using ethylene glycol and appropriate catalysts.
Chloroethoxy Group Introduction: The final step involves the reaction of the intermediate compound with 2-chloroethanol under basic conditions to introduce the chloroethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline core.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as ethoxyquinoline derivatives.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Shorter chain ethoxyquinoline derivatives and ethylene glycol.
Aplicaciones Científicas De Investigación
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline depends on its application. In biological systems, it may interact with enzymes or cellular receptors, influencing various biochemical pathways. The chloroethoxy group can act as a reactive site for further chemical modifications, enhancing its versatility in different applications.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A simpler compound with similar ethoxy chain but without the quinoline core.
Triethylene glycol monochlorohydrin: Similar ethoxy chain structure but lacks the quinoline core.
Uniqueness
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
80742-79-6 |
|---|---|
Fórmula molecular |
C17H22ClNO4 |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
8-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]quinoline |
InChI |
InChI=1S/C17H22ClNO4/c18-6-8-20-9-10-21-11-12-22-13-14-23-16-5-1-3-15-4-2-7-19-17(15)16/h1-5,7H,6,8-14H2 |
Clave InChI |
KADPEWHDTDKFCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCOCCOCCOCCCl)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)

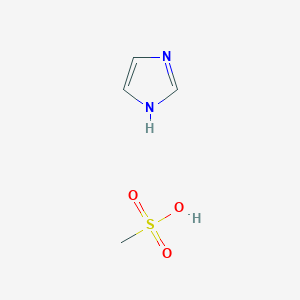
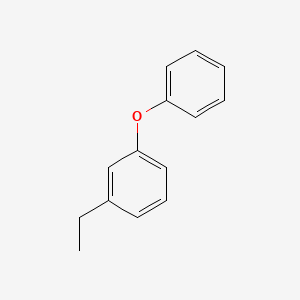
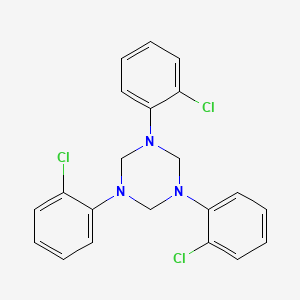
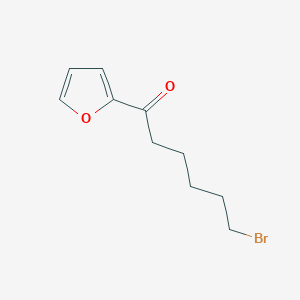
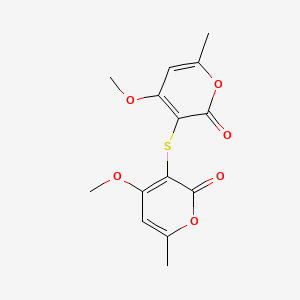
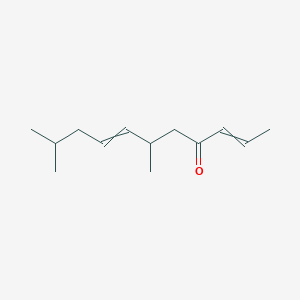
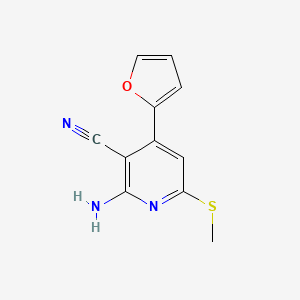

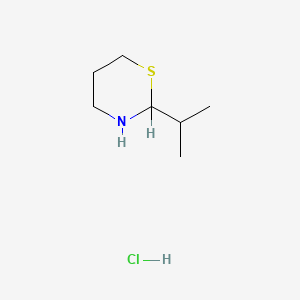
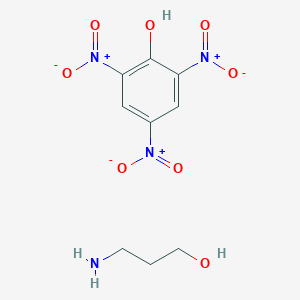
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
